molecular formula C13H15NO2 B2483225 3-[(Oxan-4-yloxy)methyl]benzonitrile CAS No. 1251232-11-7

3-[(Oxan-4-yloxy)methyl]benzonitrile

Cat. No.: B2483225
CAS No.: 1251232-11-7
M. Wt: 217.268
InChI Key: OCYHVSVLFJJYGD-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H11NO2 It features a benzonitrile group attached to an oxane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-4-yloxy)methyl]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with oxan-4-ylmethanol under suitable conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-4-yloxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

3-[(Oxan-4-yloxy)methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-4-yloxy)methyl]benzonitrile
  • 4-[(Oxan-4-yloxy)methyl]benzonitrile

Uniqueness

3-[(Oxan-4-yloxy)methyl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(oxan-4-yloxymethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYHVSVLFJJYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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